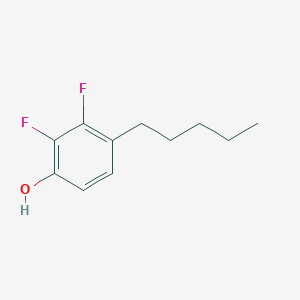

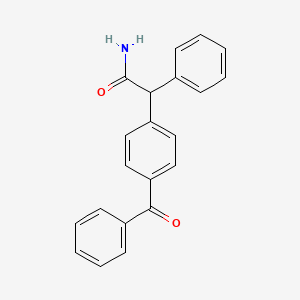

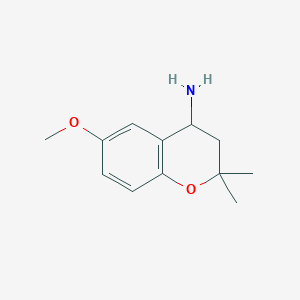

![molecular formula C20H18BrN5 B2425715 3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline CAS No. 866870-58-8](/img/structure/B2425715.png)

3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline” is a derivative of quinazoline . Quinazoline derivatives have drawn significant attention due to their biological activities . They are part of the N-containing heterocyclic compounds and have been associated with a wide range of biopharmaceutical activities .

Synthesis Analysis

Quinazolines can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Transition-metal-catalyzed reactions have emerged as reliable tools for the synthesis of quinazolines . These reactions provide new entries into pharmaceutical ingredients of increasing complexity .

Molecular Structure Analysis

Quinazolines are a class of nitrogen-containing heterocyclic compounds . They are considered attractive targets by medicinal chemists as these motifs are the constituents of bioactive molecules . Both nitrogen atoms of the pyrimidine nucleus of quinazolines can be oxidized to afford either the 1-oxide or 3-oxide derivatives .

Chemical Reactions Analysis

Quinazoline derivatives have been found to undergo various chemical reactions . They are known for their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .

Wissenschaftliche Forschungsanwendungen

Molecular and Supramolecular Structures

The molecular and supramolecular structures of quinazoline derivatives have been a subject of study, highlighting the importance of hydrogen bonding in the formation of base-paired dimers, which could influence their biological activity and solubility. These structural insights are crucial for understanding the compound's interaction with biological targets (Low et al., 2002).

Synthesis and Chemical Properties

The synthesis of novel quinazoline derivatives, including those with bromophenyl and piperidinyl groups, has been extensively studied. These efforts aim to create compounds with potential antimicrobial activity, showcasing a variety of synthetic pathways and chemical modifications to enhance their biological relevance (Babu et al., 2015). Additionally, the improved synthesis of quinazolin-4-ones, key intermediates in developing drugs, highlights the importance of efficient synthetic methods for potential therapeutic agents (Őrfi et al., 2004).

Biological Activities

Quinazoline derivatives have been evaluated for their potential anticancer activities, with some compounds demonstrating significant in vitro efficacy against various cancer cell lines. This research paves the way for developing new chemotherapeutic agents based on the quinazoline scaffold (Kovalenko et al., 2012). In addition, some quinazoline compounds have shown promising antifungal and antimicrobial activities, suggesting their potential as broad-spectrum antimicrobial agents (Shivan & Holla, 2011).

Stability Studies

The stability of quinazoline derivatives under various conditions has been studied to understand their shelf life and suitability for pharmaceutical applications. These studies are crucial for developing stable drug formulations and understanding the degradation pathways of these compounds (Gendugov et al., 2021).

Zukünftige Richtungen

The future directions in the research of quinazoline derivatives involve the development of novel synthetic methods and the exploration of their potential applications in the fields of biology, pesticides, and medicine . Transition-metal-catalyzed reactions, in particular, have shown promise in the construction of quinazoline scaffolds .

Wirkmechanismus

Target of Action

3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline is a derivative of quinazoline, a class of compounds known to exhibit significant biological activities Quinazoline derivatives have been found to inhibit ulk1, an autophagy initiation kinase, which plays a role in the development and progression of non-small cell lung cancer (nsclc) . They also inhibit chromatin-associated proteins in histones .

Mode of Action

For instance, they can inhibit the activity of enzymes like ULK1 and histone methyltransferase (G9a) . This inhibition can lead to changes in cellular processes, such as autophagy and gene expression.

Biochemical Pathways

Quinazoline derivatives have been associated with the regulation of autophagy and chromatin remodeling , which can affect various downstream cellular processes.

Result of Action

Quinazoline derivatives have been associated with anticancer activity , potentially due to their ability to inhibit key enzymes involved in cancer progression .

Biochemische Analyse

Biochemical Properties

Quinazoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substitutions on the quinazoline ring .

Cellular Effects

Quinazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinazoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

3-(3-bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN5/c21-15-8-6-7-14(13-15)18-20-22-19(25-11-4-1-5-12-25)16-9-2-3-10-17(16)26(20)24-23-18/h2-3,6-10,13H,1,4-5,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOZPMZPBLYRRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

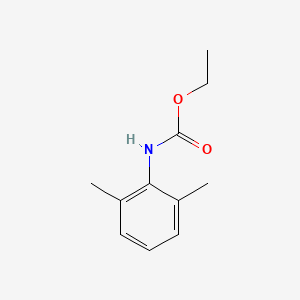

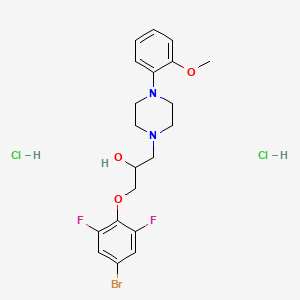

![Methyl[4-(methylsulfanyl)butan-2-yl]amine](/img/structure/B2425634.png)

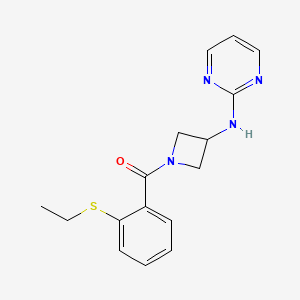

![2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2425638.png)

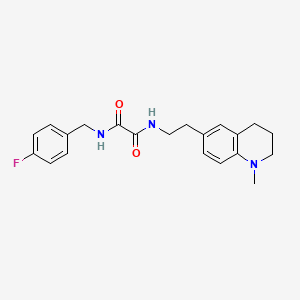

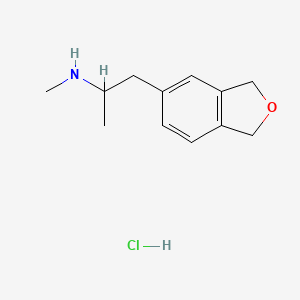

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2425640.png)

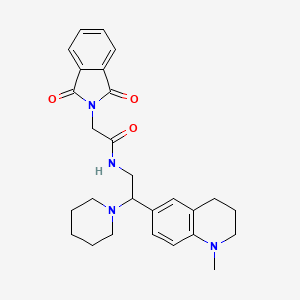

![4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B2425646.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)